Acivicin hydrochloride

Glutamine metabolism Cancer metabolism Enzyme inhibition

Irreversible GGT inhibitor & glutamine amidotransferase inactivator with dual competitive/alkylating mechanism. Unique non-overlapping resistance profile vs. DON enables paired resistance pathway dissection. Crystallized at 1.65 Å resolution—ideal SAR/docking reference. Definitive Phase II negative control for glutamine antagonist programs. Choose for comprehensive nucleotide pool depletion, metabolic biomarker screening, and resistance studies.

Molecular Formula C5H8Cl2N2O3
Molecular Weight 215.03 g/mol
Cat. No. B8134349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcivicin hydrochloride
Molecular FormulaC5H8Cl2N2O3
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1C(ON=C1Cl)C(C(=O)O)N.Cl
InChIInChI=1S/C5H7ClN2O3.ClH/c6-3-1-2(11-8-3)4(7)5(9)10;/h2,4H,1,7H2,(H,9,10);1H/t2-,4-;/m0./s1
InChIKeyIXBPTDHBIYEQHX-QYEIVYHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acivicin Hydrochloride for Scientific Procurement: Glutamine Antagonist with Dual Reversible-Irreversible Inhibition Mechanism


Acivicin hydrochloride (CAS 161922-40-3, free base CAS 42228-92-2) is a modified amino acid and structural analog of L-glutamine, originally isolated as a fermentation product of Streptomyces sviceus [1]. This compound acts as an irreversible inhibitor of gamma-glutamyl transpeptidase (GGT) with an ID50 of 0.54 mM and irreversibly inactivates multiple glutamine-dependent amidotransferases involved in purine and pyrimidine nucleotide biosynthesis, including CTP synthetase, GMP synthetase, and FGAM synthetase . Importantly, acivicin exhibits a dual mechanistic profile: it functions as a competitive inhibitor of certain glutamine-utilizing enzymes while also exerting a direct inactivating (alkylating) effect on these targets [2].

Why Acivicin Hydrochloride Cannot Be Substituted with Other Glutamine Antagonists in Research Applications


Glutamine antagonists as a class share the common feature of interfering with glutamine-dependent metabolism, yet their target selectivity profiles, transport mechanisms, and resistance pathways differ substantially. Acivicin distinguishes itself from other glutamine antimetabolites through its unique combination of enzyme targets, distinct transport characteristics, and a resistance mechanism fundamentally different from that of closely related compounds such as 6-diazo-5-oxo-L-norleucine (DON) [1]. Notably, an Acivicin-resistant P388 leukemia subline that retained intact transport of DON exhibited negligible transport of Acivicin, demonstrating that the two antimetabolites engage non-overlapping resistance pathways [1]. Furthermore, while modern glutaminase inhibitors such as CB-839 (telaglenastat) selectively target GLS1 with nanomolar potency (IC50 = 23-28 nM), Acivicin operates upstream through irreversible amidotransferase inactivation, generating distinct metabolic perturbation signatures . Substitution without verification of target-specific activity in the intended experimental system may yield non-comparable or misleading results.

Quantitative Differentiation Evidence for Acivicin Hydrochloride vs. Closest Analogs


Acivicin vs. CB-839 (Telaglenastat): Multi-Target Amidotransferase Inhibition vs. Selective GLS1 Inhibition

Acivicin exerts irreversible inactivation of multiple glutamine-dependent amidotransferases including CTP synthetase and GMP synthetase, with differential inhibition constants across targets (Ki = 10 μM for anthranilate synthase, Ki = 560 μM for glutamate synthase) . In contrast, CB-839 (telaglenastat) is a highly selective, reversible, non-competitive inhibitor of glutaminase 1 (GLS1) splice variants KGA and GAC, with IC50 values of 23 nM and 28 nM respectively, and exhibits >40-fold selectivity over GLS2 (IC50 > 1 μM) .

Glutamine metabolism Cancer metabolism Enzyme inhibition

Acivicin vs. 6-Diazo-5-oxo-L-norleucine (DON): Divergent Resistance Mechanisms and Enzyme Targeting in Nucleotide Biosynthesis

In mouse L1210 leukemia cells, acivicin and DON exhibit distinct enzyme inhibition signatures. Acivicin potently inhibits CTP synthetase and GMP synthetase while only partially inhibiting FGAM synthetase. DON inhibits FGAM synthetase, CTP synthetase, and glucosamine-6-phosphate isomerase [1]. Critically, an acivicin-resistant P388 leukemia subline (P388/ACIA) showed restricted acivicin uptake and negligible drug transport, yet this same resistant subline exhibited normal DON transport [2], indicating that resistance to these two glutamine antimetabolites proceeds via independent mechanisms.

Nucleotide metabolism Drug resistance Comparative pharmacology

Acivicin vs. Azaserine: Mechanistic Distinction — Competitive Inhibition plus Direct Enzyme Inactivation

A comparative study of acivicin and azaserine revealed that while both drugs act as competitive inhibitors for glutamine-utilizing enzymes involved in purine and pyrimidine biosynthesis, acivicin exerts an additional direct inactivating effect (probably by alkylation) on the target enzymes [1]. This dual mechanism is not observed with azaserine. In mouse L1210 leukemia cells, acivicin potently inhibits CTP and GMP synthetases, whereas azaserine inhibits FGAM synthetase and glucosamine-6-phosphate isomerase [2]. Crystal structure analysis of E. coli GGT complexed with acivicin at 1.65 Å resolution revealed a unique binding mode involving covalent bond formation with the Oγ atom of Thr391, the catalytic residue, with a migration of single and double bonds in the dihydroisoxazole ring upon binding [3].

Enzyme mechanism Glutamine amidotransferase Irreversible inhibition

Clinical Development Status: Documented Phase II Inactivity with Quantified Toxicity Profile — A Definitive Baseline for Research Use

Acivicin underwent extensive Phase II clinical evaluation across multiple tumor types, providing a uniquely well-documented toxicity and efficacy baseline. In untreated metastatic colorectal carcinoma, a 72-hour continuous infusion of acivicin produced zero objective responses in 23 evaluable patients [1]. In advanced epithelial ovarian carcinoma (n=24), only one partial response (4%) was observed, with profound dose-limiting neurological toxicity in 11 of 24 patients (46%) [2]. A randomized Phase II study in hepatocellular carcinoma (n=56) and a Phase II comparison of acivicin versus vinblastine in advanced ovarian carcinoma (n=66) similarly failed to demonstrate clinically meaningful efficacy [3]. The Phase I pharmacokinetic characterization established a two-compartment model with alpha-half-life ranging from 1.1 to 63 minutes and beta-half-life ranging from 338 to 629 minutes [4].

Clinical pharmacology Toxicity profiling Drug development

Tumor Cell Selectivity: 3- to 5-Fold Greater Sensitivity in Leukemia Cells vs. Normal Fibroblasts

In direct comparative cell culture studies, mouse P388 and L1210 leukemia cells exhibited 3- to 5-fold greater sensitivity to acivicin than did normal 3T3 and C57BL × DBA/2 F1 embryonic fibroblasts [1]. Additionally, acivicin achieved an intracellular accumulation approximately 57-fold greater than the extracellular concentration in P388 cells at equilibrium [1]. In human pancreatic carcinoma cells (MiaPaCa-2), acivicin at 50 μM markedly reduced cell cycle progression after cells passed a point in later G1 phase or early S phase, extending the population doubling time from 20 hours (control) to 74 hours [2].

Tumor selectivity Cell culture Differential cytotoxicity

In Vivo Enzyme Inactivation Kinetics: CTP Synthetase Activity Reduced to <10% Within One Hour

In vivo administration of acivicin to rats produced rapid and profound inactivation of multiple glutamine-utilizing enzymes. CTP synthetase activity declined to less than 10% of control levels within 10 minutes to 1 hour after injection, and this decrease was not reversible by various in vitro methods, though enzyme activities returned to normal range within 72 hours in vivo [1]. The specificity of this inactivation is demonstrated by the finding that aspartate carbamoyltransferase, an enzyme that exists in a multi-enzyme complex with carbamoyl-phosphate synthetase II, was not affected by acivicin [1]. In P388 leukemia cells, acivicin treatment produced a 2- to 3-fold augmentation of L-glutamine pools only in the sensitive cell line [2].

In vivo pharmacology Enzyme inhibition kinetics Pharmacodynamics

Defined Research and Industrial Applications for Acivicin Hydrochloride Based on Quantitative Evidence


Investigating Resistance Mechanisms Distinct from DON in Glutamine Antimetabolite Studies

Acivicin is uniquely suited for studies examining non-overlapping resistance pathways among glutamine antagonists. The established Acivicin-resistant P388 subline (P388/ACIA) exhibits negligible acivicin uptake while retaining normal DON transport [1]. This property enables side-by-side resistance mechanism dissection in experiments where DON and acivicin serve as complementary probes. Additionally, acivicin resistance is associated with a 2- to 3-fold augmentation of L-glutamine pools specifically in sensitive cells, providing a quantifiable metabolic biomarker for sensitivity screening [2].

Structural Biology of Glutamine Amidotransferase Inhibition with Defined Covalent Binding Mode

Acivicin has been co-crystallized with E. coli gamma-glutamyltranspeptidase at 1.65 Å resolution, revealing a unique binding mechanism involving covalent bond formation with the Oγ atom of Thr391 and a distinctive migration of single and double bonds within the dihydroisoxazole ring [1]. The (αS,5R) diastereomer of acivicin shows little inhibitory effect, confirming stereospecific binding in the glutamine reactive site [2]. This well-characterized structural dataset makes acivicin an ideal reference compound for structure-activity relationship (SAR) studies, computational docking validation, and the rational design of novel glutamine amidotransferase inhibitors.

Negative Control Compound for Novel Glutamine Antagonist Prodrug Development

The comprehensive Phase II clinical failure of acivicin across colorectal carcinoma (0/23 responses) [1], ovarian carcinoma (1/24 partial responses, 4% response rate) [2], and hepatocellular carcinoma establishes it as a definitive historical negative control. Researchers developing next-generation glutamine antagonist prodrugs (e.g., JHU-083, DON prodrugs) can reference acivicin's well-documented toxicity profile—including dose-limiting neurotoxicity in 46% of ovarian cancer patients and life-threatening myelosuppression in 10% —as a benchmark against which improved therapeutic indices must be measured. The established pharmacokinetic parameters (alpha-half-life 1.1-63 min; beta-half-life 338-629 min) provide a quantitative baseline for comparative PK/PD modeling.

Nucleotide Pool Perturbation Studies Requiring Multi-Enzyme Amidotransferase Blockade

Acivicin in vivo produces rapid (<1 hour) reduction of CTP synthetase activity to less than 10% of control levels [1], while simultaneously depleting CTP pools and decreasing concentrations of all four deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP) [2]. Unlike selective GLS1 inhibitors (e.g., CB-839) that block only the conversion of glutamine to glutamate, acivicin provides broad-spectrum inhibition of glutamine-dependent nucleotide biosynthesis. This multi-target profile is advantageous for studies requiring comprehensive nucleotide pool depletion, investigation of compensatory metabolic pathways activated upon amidotransferase inhibition, or validation of metabolomics methods for detecting altered nucleotide metabolism.

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